molecular formula C6H10S B12748860 Di-1-propenyl sulfide, (Z,Z)- CAS No. 37981-36-5

Di-1-propenyl sulfide, (Z,Z)-

Cat. No.: B12748860
CAS No.: 37981-36-5
M. Wt: 114.21 g/mol
InChI Key: RJDJXOBGMMKPMH-GLIMQPGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Di-1-propenyl sulfide, (Z,Z)-: is an organic sulfide that is characterized by the presence of two prop-1-en-1-yl groups attached to a sulfur atom. This compound is a volatile constituent found in garlic and onions . It is known for its distinctive aroma and is used as a flavoring agent in the food industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of di-1-propenyl sulfide, (Z,Z)- typically involves the reaction of prop-1-en-1-yl halides with hydrogen sulfide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction .

Industrial Production Methods: On an industrial scale, di-1-propenyl sulfide, (Z,Z)- can be produced through the distillation of garlic oil, which contains a mixture of sulfur-containing compounds. The compound is then isolated and purified using techniques such as gas chromatography .

Chemical Reactions Analysis

Types of Reactions: Di-1-propenyl sulfide, (Z,Z)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Di-1-propenyl sulfide, (Z,Z)- is used as a precursor in the synthesis of more complex sulfur-containing compounds.

Biology and Medicine: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties. It is a subject of research for its role in the health benefits associated with garlic consumption .

Industry: In the food industry, di-1-propenyl sulfide, (Z,Z)- is used as a flavoring agent to impart a garlic-like aroma to various food products .

Mechanism of Action

The mechanism by which di-1-propenyl sulfide, (Z,Z)- exerts its effects involves its interaction with cellular components. The compound can modify proteins and enzymes through the formation of disulfide bonds, affecting their function. It also interacts with cellular membranes, altering their permeability and leading to antimicrobial effects .

Comparison with Similar Compounds

Uniqueness: Di-1-propenyl sulfide, (Z,Z)- is unique due to its specific configuration and the presence of two prop-1-en-1-yl groups. This configuration contributes to its distinct aroma and reactivity compared to other sulfur-containing compounds .

Properties

CAS No.

37981-36-5

Molecular Formula

C6H10S

Molecular Weight

114.21 g/mol

IUPAC Name

(Z)-1-[(Z)-prop-1-enyl]sulfanylprop-1-ene

InChI

InChI=1S/C6H10S/c1-3-5-7-6-4-2/h3-6H,1-2H3/b5-3-,6-4-

InChI Key

RJDJXOBGMMKPMH-GLIMQPGKSA-N

Isomeric SMILES

C/C=C\S/C=C\C

Canonical SMILES

CC=CSC=CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.